molecular formula C10H15NO2 B1638068 1-(4-Methoxyphenoxy)propan-2-amine CAS No. 66145-39-9

1-(4-Methoxyphenoxy)propan-2-amine

Cat. No.: B1638068
CAS No.: 66145-39-9
M. Wt: 181.23 g/mol
InChI Key: FCFNBPVBEYMDKC-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenoxy)propan-2-amine is an organic compound with the molecular formula C10H15NO2 It is characterized by a methoxyphenyl group attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxyphenoxy)propan-2-amine can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenol with epichlorohydrin to form 1-(4-methoxyphenoxy)propan-2-ol, which is then converted to the amine via reductive amination. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation techniques. For instance, the compound can be synthesized by reacting 4-methoxyphenol with propylene oxide in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas . This method is advantageous due to its high yield and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenoxy)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Methoxyphenoxy)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenoxy)propan-2-amine involves its interaction with specific molecular targets. It acts as a ligand for certain receptors, modulating their activity. For example, it may bind to adrenergic receptors, influencing cardiovascular function by altering neurotransmitter release and receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenoxy)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methoxyphenyl group and propan-2-amine backbone make it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

1-(4-methoxyphenoxy)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6,8H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFNBPVBEYMDKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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